molecular formula C20H33N3O B11812020 2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-ethyl-3-methylbutanamide

2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-ethyl-3-methylbutanamide

Cat. No.: B11812020
M. Wt: 331.5 g/mol
InChI Key: QISDJJMZIQYXSQ-OYKVQYDMSA-N
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Description

2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-ethyl-3-methylbutanamide is a complex organic compound with a unique structure that includes a piperidine ring, an amide group, and various alkyl and aryl substituents. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-ethyl-3-methylbutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Formation of the Amide Bond: The amide bond is formed by reacting the piperidine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under suitable conditions.

    Introduction of the Alkyl Groups: The alkyl groups can be introduced through alkylation reactions using suitable alkyl halides and bases.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of flow chemistry techniques, which allow for continuous production and better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-ethyl-3-methylbutanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides and bases for nucleophilic substitution; electrophiles like acyl chlorides for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-ethyl-3-methylbutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including analgesic or anti-inflammatory properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-ethyl-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-ethylpropanamide: A simpler analog with similar amide and amine functionalities.

    N-benzylpiperidine: Shares the piperidine and benzyl groups but lacks the additional alkyl and amide substituents.

    3-methylbutanamide: Contains the amide group but lacks the piperidine and benzyl groups.

Uniqueness

2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-ethyl-3-methylbutanamide is unique due to its combination of structural features, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H33N3O

Molecular Weight

331.5 g/mol

IUPAC Name

2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-ethyl-3-methylbutanamide

InChI

InChI=1S/C20H33N3O/c1-4-22(20(24)19(21)16(2)3)15-18-12-8-9-13-23(18)14-17-10-6-5-7-11-17/h5-7,10-11,16,18-19H,4,8-9,12-15,21H2,1-3H3/t18-,19?/m0/s1

InChI Key

QISDJJMZIQYXSQ-OYKVQYDMSA-N

Isomeric SMILES

CCN(C[C@@H]1CCCCN1CC2=CC=CC=C2)C(=O)C(C(C)C)N

Canonical SMILES

CCN(CC1CCCCN1CC2=CC=CC=C2)C(=O)C(C(C)C)N

Origin of Product

United States

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